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This guide provides a comparative overview of baseline patient demographics from two pivotal

Phase 3 clinical trials in early-stage Alzheimer's disease (AD): the A4 Study (Anti-Amyloid

Treatment in Asymptomatic Alzheimer's) and the EVOKE/EVOKE+ trials for oral semaglutide.

Understanding the characteristics of enrolled populations is crucial for interpreting clinical trial

outcomes, assessing the generalizability of findings, and designing future research.

Experimental Protocols & Methodology
The collection of baseline demographic and clinical data is a foundational step in any clinical

trial, occurring during the screening and enrollment period. The process ensures that the

enrolled participants meet the specific inclusion and exclusion criteria defined in the study

protocol.[1][2][3]

1. Patient Screening: The screening process begins once a potential participant expresses

interest in a trial.[4] It involves several stages to determine eligibility.[2][4]

Pre-screening: An initial evaluation, often conducted via online forms or telephone

interviews, to quickly identify candidates who may be eligible for the study.[4]

Informed Consent: Before any study-specific procedures are performed, participants must

provide informed consent, signifying they understand the trial's purpose, procedures,
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potential risks, and benefits.[3][4][5]

Screening Visit: This involves a comprehensive assessment at the clinical site.[4] Key

activities include:

Medical History Review: A thorough review of the participant's past and current medical

conditions.[3][4]

Physical Examination: A complete physical assessment conducted by a healthcare

provider.[3][4]

Cognitive and Functional Assessments: Standardized tests are administered to quantify

cognitive function and the ability to perform daily activities. Common assessments in AD

trials include the Mini-Mental State Examination (MMSE), Clinical Dementia Rating scale

Sum of Boxes (CDR-SB), and the Alzheimer's Disease Assessment Scale-Cognitive

Subscale (ADAS-Cog).[6][7]

Biomarker Confirmation: For AD trials, this often includes PET imaging or cerebrospinal

fluid (CSF) analysis to confirm the presence of amyloid pathology.[8][9]

Laboratory Tests: Blood and urine samples are collected for safety assessments and to

rule out other conditions.[4]

2. Enrollment and Randomization: A participant is officially enrolled after the study team

confirms they have met all inclusion criteria and none of the exclusion criteria.[5] Following

enrollment, participants are typically randomized to a treatment arm, a process that assigns

them by chance to receive either the investigational drug or a placebo.[3]

3. Data Collection and Management: All data collected during screening and throughout the

trial are recorded in Case Report Forms (CRFs). The use of standardized data collection

methods, such as those from the Clinical Data Interchange Standards Consortium (CDISC), is

required by regulatory bodies like the FDA to ensure data integrity and facilitate analysis.[10]

Patient Screening and Enrollment Workflow
The following diagram illustrates the typical workflow for screening and enrolling participants in

a clinical trial.
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Standard clinical trial patient screening and enrollment workflow.
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Cross-Study Comparison of Baseline Demographics
The table below summarizes key baseline demographic and clinical characteristics of

participants from the A4 Study and the EVOKE/EVOKE+ trials. Both studies focused on

individuals in the early stages of Alzheimer's disease but had different specific inclusion criteria,

leading to distinct population profiles.

Characteristic A4 Study (Preclinical AD)
EVOKE/EVOKE+ (MCI or
Mild Dementia due to AD)

Number of Participants ~1150 3808

Age Range (Years) 65 to 85 55 to 85

Cognitive Status at Entry
Cognitively unimpaired with

amyloid evidence

Mild Cognitive Impairment

(MCI) or Mild Dementia

CDR Global Score 0 0.5

Biomarker Status Amyloid-positive (via PET) Amyloid-positive

APOE4 Carrier Status
Not a primary inclusion

criterion

Heterozygous: 46.7%,

Homozygous: 12.3%

Concurrent AD Medication
Not specified (unlikely due to

preclinical stage)

~60% (Donepezil: 36.3%,

Memantine: 11.9%)

Key Inclusion Criteria

Evidence of brain amyloid

pathology without clinically

evident cognitive impairment.

[9]

Diagnosis of MCI or mild

dementia due to AD.[11]

Data for the A4 study is based on its statistical analysis plan and design.[9][12] Data for the

EVOKE/EVOKE+ trials is based on results presented at the 2025 CTAD conference.[11]

This comparison highlights the different stages of early AD targeted by these major clinical

trials. The A4 study enrolled a "preclinical" population, who were cognitively normal but had

biological evidence of AD, representing a prevention-focused approach.[9][12] In contrast, the

EVOKE trials enrolled patients who were already experiencing mild cognitive symptoms, which

is reflected in their higher CDR scores and significant use of existing AD medications at
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baseline.[11] These differences are critical for interpreting the efficacy and safety results of

each respective therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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